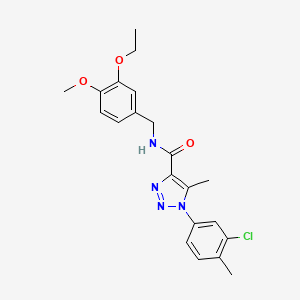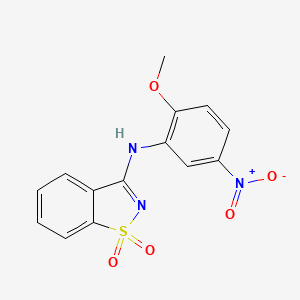![molecular formula C26H36O4P2 B12495607 (R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphino groups attached to a bibenzo[d][1,3]dioxole backbone, provides it with distinct steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the following steps:
Formation of the Bibenzo[d][1,3]dioxole Backbone: This step involves the cyclization of appropriate precursors to form the bibenzo[d][1,3]dioxole core.
Introduction of Diisopropylphosphino Groups: The diisopropylphosphino groups are introduced via a substitution reaction, often using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as halides or other electrophiles can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantiomeric purity is required.
Mechanism of Action
The mechanism by which ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects involves its role as a ligand in catalytic processes. The diisopropylphosphino groups coordinate with metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane (DPPE): Another phosphine ligand with different steric and electronic properties.
Tris(diphenylphosphino)methane (TDPM): A phosphine ligand with three phosphine groups, offering different coordination properties.
Uniqueness
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is unique due to its chiral nature and the specific steric and electronic environment provided by the diisopropylphosphino groups. This makes it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C26H36O4P2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[4-[5-di(propan-2-yl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H36O4P2/c1-15(2)31(16(3)4)21-11-9-19-25(29-13-27-19)23(21)24-22(32(17(5)6)18(7)8)12-10-20-26(24)30-14-28-20/h9-12,15-18H,13-14H2,1-8H3 |
InChI Key |
YRQYSFQEVBXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)

![7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12495540.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B12495562.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide](/img/structure/B12495569.png)
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B12495573.png)
![N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12495574.png)
![2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495578.png)

![2-phenoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12495595.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)
![1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)
